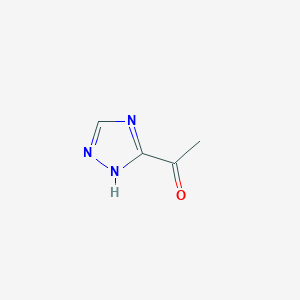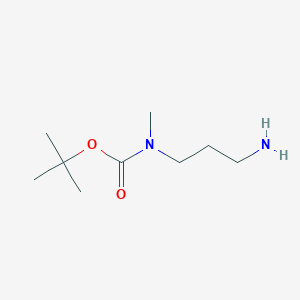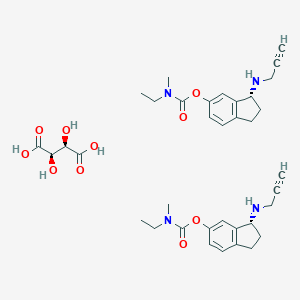
(S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine)” is a chiral phosphine ligand . It has a molecular formula of C26H40O2P2 and a molecular weight of 446.54 . This compound contains a total of 71 bonds, including 31 non-H bonds, 12 multiple bonds, 9 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 2 aromatic ethers, and 2 phosphine groups .
Molecular Structure Analysis
The molecular structure of “(S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine)” is characterized by a P-C-P structure, similar to the P-O-P structure of native pyrophosphate . The compound contains two “R” groups, which differentiate it from other bisphosphonates .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine)” include a molecular weight of 446.54 and a molecular formula of C26H40O2P2 .
Aplicaciones Científicas De Investigación
Buchwald-Hartwig Cross Coupling Reaction
This compound is used as a ligand in the Buchwald-Hartwig Cross Coupling Reaction . This reaction is a powerful tool for forming carbon-nitrogen and carbon-oxygen bonds, which are crucial in the synthesis of many organic compounds.
Heck Reaction
It also serves as a ligand in the Heck Reaction . The Heck Reaction is a palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis.
Hydroaminations
This compound is used in Hydroaminations , a type of chemical reaction where an N-H bond is added across a carbon-carbon multiple bond.
Negishi Coupling
It is used as a ligand in the Negishi Coupling , a cross-coupling reaction used to form carbon-carbon bonds by the reaction of organozinc compounds with organic halides.
Suzuki-Miyaura Coupling
This compound is used in the Suzuki-Miyaura Coupling , a type of palladium-catalyzed cross coupling reaction, used to form carbon-carbon bonds.
Synthesis of Metal Chalcogenides
The compound has been employed for the preparation of metal selenide/telluride nanocrystals and for deposition of thin films . The single-source molecular precursor route has emerged as a versatile strategy for their synthesis and in controlling shape, size, and composition of the material under moderate conditions .
Fluorescent Complexes with Double-Stranded DNA
It forms highly fluorescent complexes with double-stranded DNA (dsDNA), up to a maximum dye to DNA bp ratio of 1:4, with>1000-fold fluorescence enhancement . This property can be used in various biological and biochemical research applications.
Mecanismo De Acción
Target of Action
(S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine) is a type of bisphosphine ligand . Bisphosphines are organophosphorus compounds most commonly used as bidentate phosphine ligands in inorganic and organometallic chemistry . They are identified by the presence of two phosphino groups linked by a backbone . The primary targets of this compound are likely to be metal ions in various chemical reactions, where it acts as a ligand facilitating the formation of complex structures .
Mode of Action
The compound interacts with its targets (metal ions) through the process of chelation, forming a five-membered chelate ring with most metals . This interaction results in the formation of stable complexes that are used in various chemical reactions .
Biochemical Pathways
Bisphosphines in general are known to play a crucial role in various chemical reactions, including catalysis and synthesis of complex molecules .
Pharmacokinetics
The pharmacokinetic properties of bisphosphines are generally determined by their physicochemical properties, such as molecular weight, lipophilicity, and chemical stability .
Result of Action
The result of the compound’s action is the formation of stable complexes with metal ions, which can be used in various chemical reactions . These complexes can have a wide range of applications in fields such as catalysis, material science, and medicinal chemistry .
Action Environment
The action, efficacy, and stability of (S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine) can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . These factors can affect the compound’s ability to form complexes with metal ions and thus influence its overall effectiveness .
Propiedades
IUPAC Name |
[2-[2-di(propan-2-yl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-di(propan-2-yl)phosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O2P2/c1-17(2)29(18(3)4)23-15-11-13-21(27-9)25(23)26-22(28-10)14-12-16-24(26)30(19(5)6)20(7)8/h11-20H,1-10H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLUWVKDDQIKNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(C1=CC=CC(=C1C2=C(C=CC=C2P(C(C)C)C(C)C)OC)OC)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O2P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B132550.png)


![1,3-Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea](/img/structure/B132565.png)



![(R)-2-[3-(3-Methoxypropoxy)-4-methoxybenzyl]-3-methylbutan-1-OL](/img/structure/B132573.png)





